7-Methylthiazolo[4,5-b]pyridin-2-amine
Description
Structural Classification of the Thiazolopyridine System
The thiazolopyridine system is characterized by the fusion of a five-membered thiazole (B1198619) ring, containing sulfur and nitrogen atoms, with a six-membered pyridine (B92270) ring. The structural diversity of this system arises from the different possible points of fusion between the two rings, leading to several isomers. These include, but are not limited to, thiazolo[4,5-b]pyridine (B1357651), thiazolo[5,4-b]pyridine (B1319707), thiazolo[4,5-c]pyridine, and thiazolo[5,4-c]pyridine (B153566). Each isomeric form possesses a unique arrangement of atoms and, consequently, distinct physicochemical properties and potential for biological activity.
Overview of the Thiazolopyridine Core in Chemical Design and Synthesis
The thiazolopyridine scaffold is of significant interest in the realms of pharmaceutical and materials science. nih.gov In medicinal chemistry, it is often considered a "privileged scaffold" and a bioisostere of purines, which are fundamental components of DNA and RNA. researchgate.net This structural similarity to endogenous purines, such as adenine (B156593) and guanine, allows thiazolopyridine derivatives to interact with biological targets that recognize purinergic structures. researchgate.net
The synthesis of the thiazolopyridine core has been approached through various methodologies. nih.gov Common strategies include the annulation of a pyridine ring onto a pre-existing thiazole derivative or, conversely, the construction of a thiazole ring onto a pyridine precursor. dmed.org.ua Techniques such as the Friedländer synthesis, which involves the condensation of a 2-aminopyridine (B139424) derivative with a compound containing a reactive carbonyl group, have been successfully employed for the preparation of thiazolo[4,5-b]pyridines. nih.govacs.org Furthermore, multicomponent reactions, where three or more reactants combine in a single step, offer an efficient route to complex thiazolopyridine structures. dmed.org.ua The versatility of these synthetic approaches allows for the introduction of a wide range of substituents onto the thiazolopyridine framework, enabling the fine-tuning of its properties for specific applications.
The inherent chemical features of the thiazolopyridine core have led to its investigation for a wide array of pharmacological activities. dmed.org.ua Research has shown that derivatives of this scaffold exhibit potential as antimicrobial, anti-inflammatory, and antitumor agents. dmed.org.ua
Specific Relevance of the 7-Methylthiazolo[4,5-b]pyridin-2-amine Scaffold
While extensive research has been conducted on the broader family of thiazolopyridines, the specific compound this compound presents a unique combination of structural features. The thiazolo[4,5-b]pyridine core itself is a well-established platform in the design of biologically active molecules. The introduction of a methyl group at the 7-position and an amine group at the 2-position of this scaffold further defines its chemical character.
The methyl group at position 7 can influence the molecule's lipophilicity and steric profile, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to target proteins. The 2-amino group provides a key site for hydrogen bonding, a critical interaction in molecular recognition by biological systems. This functional group can act as both a hydrogen bond donor and acceptor, contributing to the specificity and strength of interactions with enzymes and receptors.
The synthesis of derivatives of the 7-methyl-thiazolo[4,5-b]pyridine scaffold has been reported in the literature, indicating the accessibility of this chemical space for further investigation. For instance, the synthesis of 7-methyl-3-phenyl-2-oxo-2,3-dihydrothiazolo[4,5-b]pyridin-5-yl 4-carboxylates has been achieved through [3+3]-cyclocondensation reactions. Although this example features a 2-oxo group instead of a 2-amino group, it demonstrates that the 7-methylthiazolo[4,5-b]pyridine core is a viable synthetic target. The exploration of derivatives based on the this compound scaffold holds potential for the discovery of novel compounds with tailored biological activities.
Chemical Compound Data
Below are data tables for the primary compound of focus and other mentioned chemical entities.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₇N₃S |
| IUPAC Name | 7-methyl- nih.govacs.orgthiazolo[4,5-b]pyridin-2-amine (B175906) |
Table 2: Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₇H₇N₃S |
| Thiazolo[4,5-b]pyridine | C₆H₄N₂S |
| Thiazolo[5,4-b]pyridine | C₆H₄N₂S |
| Thiazolo[4,5-c]pyridine | C₆H₄N₂S |
| Thiazolo[5,4-c]pyridine | C₆H₄N₂S |
| Adenine | C₅H₅N₅ |
| Guanine | C₅H₅N₅O |
Structure
3D Structure
Properties
Molecular Formula |
C7H7N3S |
|---|---|
Molecular Weight |
165.22 g/mol |
IUPAC Name |
7-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C7H7N3S/c1-4-2-3-9-6-5(4)11-7(8)10-6/h2-3H,1H3,(H2,8,9,10) |
InChI Key |
CGEXOQRCWFXDIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=C1)N=C(S2)N |
Origin of Product |
United States |
Synthetic Methodologies for 7 Methylthiazolo 4,5 B Pyridin 2 Amine and Its Derivatives
General Strategies for Thiazolopyridine Synthesis
The assembly of the thiazolopyridine core can be broadly categorized into several key approaches, each offering distinct advantages in terms of substrate scope, efficiency, and regioselectivity.
Annulation and Cyclocondensation Reactions
Annulation and cyclocondensation reactions represent a cornerstone in the synthesis of fused heterocyclic systems like thiazolopyridines. These strategies can involve either the formation of the pyridine (B92270) ring onto a pre-existing thiazole (B1198619) core or the construction of the thiazole ring on a pyridine precursor.
A common approach involves the [3+3]-cyclocondensation of a 4-aminothiazole derivative with a 1,3-dielectrophilic species. For instance, the reaction of 4-amino-5H-thiazol-2-one with benzylideneacetone (B49655) in refluxing glacial acetic acid leads to the formation of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. mdpi.comorgsyn.org This method highlights the utility of α,β-unsaturated ketones in constructing the pyridine portion of the fused ring system. mdpi.com
Similarly, domino reactions provide an efficient pathway to annulated heterocyclic systems. The reaction of 2-substituted thiazol-4-ylamines with 3-(2,2-dichloroacetyl)-4H-chromen-4-one results in the formation of 2-substituted 5-(dichloromethyl)thiazolo[4,5-b]pyridin-6-ylmethanones through a conjugate addition and subsequent cyclization-elimination sequence. mdpi.com
The following table summarizes representative annulation and cyclocondensation reactions for the synthesis of thiazolopyridine derivatives.
| Thiazole Precursor | 1,3-Dielectrophile | Product | Reference |
| 4-Amino-5H-thiazol-2-one | Benzylideneacetone | 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one | mdpi.comorgsyn.org |
| 2-Substituted thiazol-4-ylamines | 3-(2,2-Dichloroacetyl)-4H-chromen-4-one | 2-Substituted 5-(dichloromethyl)thiazolo[4,5-b]pyridin-6-ylmethanone | mdpi.com |
Routes Involving Pyridine Precursors and Thiazole Ring Formation
An alternative and widely employed strategy involves the construction of the thiazole ring onto a pre-functionalized pyridine scaffold. This approach often utilizes substituted aminopyridines or dihalopyridines as starting materials.
A notable example is the synthesis of thiazolo[5,4-b]pyridine (B1319707) derivatives starting from 3-amino-5-bromo-2-chloropyridine. nih.gov This precursor undergoes a reaction with potassium thiocyanate (B1210189) to form the 2-aminothiazole (B372263) ring, demonstrating a direct method for thiazole annulation. nih.gov Subsequent modifications, such as protection of the amino group, Suzuki cross-coupling, and reduction of a nitro group, can be performed to introduce further diversity. nih.gov
Another versatile method utilizes 2-chloro-3-nitropyridines as substrates. google.com These compounds can react with 1,3-(S,N)-binucleophiles, such as triazole-5-thiols or 4-oxopyrimidine-2-thiones, in a base-promoted process. google.com The reaction proceeds through a nucleophilic substitution of the chlorine atom, followed by a Smiles rearrangement and subsequent substitution of the nitro group to yield fused thiazolo[4,5-b]pyridines. google.com
The table below outlines examples of thiazolopyridine synthesis starting from pyridine precursors.
| Pyridine Precursor | Reagents | Product | Reference |
| 3-Amino-5-bromo-2-chloropyridine | Potassium thiocyanate, HCl | 5-Bromo-thiazolo[5,4-b]pyridin-2-amine | nih.gov |
| 2-Chloro-3-nitropyridines | 1,3-(S,N)-Binucleophiles (e.g., triazole-5-thiols) | Fused thiazolo[4,5-b]pyridines | google.com |
Approaches Utilizing Thiourea (B124793) Derivatives
Thiourea and its derivatives are versatile reagents in heterocyclic synthesis, serving as a source for the N-C-S fragment required for the formation of the 2-aminothiazole ring.
One synthetic route involves the reaction of a 3-bromo-2-aminopyridine with benzoyl chloride and ammonium (B1175870) thiocyanate to yield a benzoyl-protected thiourea derivative. rsc.org Subsequent hydrolysis and ring closure under the action of a base like sodium hydride (NaH) affords the thiazolo[4,5-b]pyridin-2-amine (B175906) core. rsc.org
The reactivity of thiourea moieties can also be exploited in reactions with various electrophiles. For instance, 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea can be reacted with hydrazonyl chlorides, chloroacetone, or α-bromoketones to construct the thiazole ring and furnish a variety of substituted thiazolo[4,5-b]pyridines. google.com The use of thiourea derivatives in the synthesis of thiazole-based compounds, including those fused with other heterocyclic rings, is a well-established strategy. google.comchemrxiv.orgsigmaaldrich.comgoogle.com
Multicomponent Reactions in Thiazolopyridine Assembly
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate complex molecules in a single step. chemicalbook.com Several MCRs have been developed for the synthesis of thiazolopyridines and related structures.
One such approach involves a five-component cascade reaction utilizing cyanoacetohydrazide, acetophenones, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and cysteamine (B1669678) hydrochloride to produce highly functionalized thiazolo[3,2-a]pyridines. chemicalbook.com This domino sequence involves N,S-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization. chemicalbook.com
Three-component condensations are also prevalent. For example, the reaction of a 2-aminothiazole derivative, an appropriate aldehyde, and Meldrum's acid can lead to the formation of 6,7-dihydro-4H-thiazolo[4,5-b]pyridin-5-ones. mdpi.com Furthermore, four-component reactions have been employed to synthesize a broad range of dihydropyrimidines and thiazines, showcasing the versatility of MCRs in assembling diverse heterocyclic scaffolds. The development of novel MCRs continues to provide efficient access to thiazole derivatives under mild, often enzyme-catalyzed, conditions.
Specific Synthetic Routes for 7-Methyl-substituted Thiazolo[4,5-b]pyridines
While general strategies provide a toolbox for the synthesis of the thiazolopyridine scaffold, the preparation of specifically substituted derivatives such as 7-Methylthiazolo[4,5-b]pyridin-2-amine often requires tailored approaches.
Direct Synthesis of the Core Structure
The direct synthesis of this compound can be envisioned through the application of established cyclization strategies starting from appropriately substituted pyridine precursors. A plausible and efficient route would involve the construction of the thiazole ring onto a pre-existing 4-methyl-2,3-diaminopyridine.
This can be conceptually broken down into the following key transformations:
Nitration of a 2-amino-4-methylpyridine (B118599) derivative: The synthesis would likely commence with the nitration of a suitable 2-amino-4-methylpyridine derivative to introduce a nitro group at the 3-position. The synthesis of 4-chloro-2-amino-3-nitropyridine from 4-chloro-2-aminopyridine using a nitrating mixture is a known transformation, suggesting the feasibility of this step.
Reduction of the nitro group: The resulting 2-amino-3-nitro-4-methylpyridine would then undergo reduction to the corresponding 2,3-diamino-4-methylpyridine. The reduction of a nitro group in the presence of an amino group on a pyridine ring can be achieved using various reducing agents, such as iron powder in acetic acid or catalytic hydrogenation. nih.govnih.gov
Cyclization with a thiocarbonyl source: The final step would involve the cyclocondensation of the 2,3-diamino-4-methylpyridine with a thiocarbonyl-containing reagent to form the thiazole ring. Reagents such as potassium thiocyanate or thiophosgene (B130339) are commonly used for this transformation, leading to the formation of the desired 2-aminothiazole ring fused to the pyridine core. nih.gov
An alternative approach could involve the electrophilic [4+1]-cyclization of 3-amino-4-methylpyridines. rsc.orgchemicalbook.com This methodology has been successfully applied to the synthesis of 6-azaindoles and could potentially be adapted for the construction of the thiazolo[4,5-b]pyridine (B1357651) ring system by selecting an appropriate C1-electrophile that also incorporates the sulfur atom. rsc.orgchemicalbook.com
The table below summarizes the proposed synthetic strategy for this compound.
| Starting Material | Key Steps | Intermediate/Product |
| 2-Amino-4-methylpyridine | 1. Nitration2. Reduction3. Cyclization with a thiocarbonyl source | This compound |
Methods for Introducing the Methyl Group at Position 7
Direct methylation of the thiazolo[4,5-b]pyridine scaffold is not a commonly reported strategy. Instead, the methyl group at the 7-position is typically incorporated by using a precursor that already contains the methyl group in the desired position. This is achieved through cyclocondensation reactions where one of the key building blocks for the pyridine ring is a methyl-containing substrate.
A well-established method for forming the fused pyridine ring is the reaction of an aminothiazole derivative with an α,β-unsaturated ketone or a 1,3-dicarbonyl compound. mdpi.comresearchgate.net For instance, the synthesis of related 5-methyl-7-aryl-3H-thiazolo[4,5-b]pyridin-2-ones involves the condensation of 4-amino-5H-thiazol-2-one with a substituted benzylideneacetone (a type of α,β-unsaturated ketone). mdpi.com In this reaction, the methyl group of the ketone becomes the methyl group at the 5-position of the final product.
By analogy, to synthesize a 7-methyl derivative, a similar strategy would be employed using a different α,β-unsaturated ketone. The required starting material would be a ketone that positions the methyl group to form the C7-substituent upon cyclization. A plausible synthetic route would involve the reaction of a 2-aminothiazole with a compound like 4-phenylpent-3-en-2-one. This approach, known as the Hantzsch pyridine synthesis or a related cyclocondensation, builds the substituted pyridine ring with the methyl group at the correct location from the outset.
Synthesis of Related Isomeric Methylthiazolo[4,5-b]pyridin-2-amines
The synthesis of isomers of methylthiazolo[4,5-b]pyridin-2-amine is well-documented, with the position of the methyl group being determined by the choice of starting materials. A notable example is the synthesis of a series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. mdpi.com
This synthesis is achieved through a condensation reaction between various substituted benzylideneacetones and 4-amino-5H-thiazol-2-one. The reaction is typically carried out by refluxing the components in glacial acetic acid for approximately three hours. mdpi.com After cooling, the solid product precipitates and can be purified by recrystallization. mdpi.com This method provides a straightforward route to isomers where the methyl group is located at the 5-position.
| Isomer | Starting Materials | Reaction Conditions | Reference |
| 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one | Benzylideneacetone, 4-amino-5H-thiazol-2-one | Glacial acetic acid, reflux, 3h | mdpi.com |
| 5-Methyl-7-(4-chlorophenyl)-3H-thiazolo[4,5-b]pyridin-2-one | 4-Chlorobenzylideneacetone, 4-amino-5H-thiazol-2-one | Glacial acetic acid, reflux, 3h | mdpi.com |
| 5-Methyl-7-(4-methoxyphenyl)-3H-thiazolo[4,5-b]pyridin-2-one | 4-Methoxybenzylideneacetone, 4-amino-5H-thiazol-2-one | Glacial acetic acid, reflux, 3h | mdpi.com |
Other synthetic strategies for thiazolopyridine isomers include multicomponent reactions. For example, a three-component condensation of a 2-aminothiazole derivative, an aldehyde, and Meldrum's acid can yield various substituted 6,7-dihydro-4H-thiazolo[4,5-b]pyridin-5-ones. dmed.org.ua The choice of aldehyde in this reaction dictates the substituent at the 7-position.
Green Chemistry Principles in Thiazolopyridine Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like thiazolopyridines to reduce environmental impact, improve safety, and increase efficiency. Key areas of focus include the use of sustainable solvents, energy-efficient reaction protocols, and advanced synthesis techniques.
Application of Sustainable Solvents
The selection of a solvent is a critical factor in the environmental footprint of a chemical synthesis. Traditional reliance on volatile and often toxic organic solvents is being challenged by the adoption of greener alternatives.
Water: Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. It has been successfully used as a solvent for the microwave-assisted, three-component synthesis of thiazolo[3,2-a]pyridine derivatives, a related class of compounds. nih.govresearchgate.net
Ethanol (B145695): As a bio-based and less toxic solvent, ethanol is another preferred green option. It has been employed as the reaction medium for the one-pot, five-component synthesis of highly substituted thiazolo[3,2-a]pyridines, offering high yields and avoiding the need for more hazardous solvents. nih.gov
Ionic Liquids: Ionic liquids are salts with low melting points that can act as non-volatile, recyclable solvents. They have been used as catalysts and reaction media for the Biginelli reaction to prepare dihydropyrimidin-2(1H)-thiones, which are key precursors for thiazolopyrimidine synthesis. ijnc.ir
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. youtube.com The technique utilizes the ability of polar molecules to absorb microwave energy, leading to rapid and uniform heating. nih.gov
This approach has been successfully applied to the synthesis of various thiazolopyrimidine and thiazolopyridine derivatives. nih.govnih.gov The primary benefits observed include drastically reduced reaction times, increased product yields, and lower energy consumption. youtube.comnih.gov For example, in the synthesis of certain thiazolopyrimidine derivatives, microwave irradiation reduced the reaction time from 24 hours under conventional conditions to just 8 minutes, while simultaneously increasing the yield from a range of 42–55% to 69–88%. nih.gov
| Reaction | Conventional Method (Time / Yield) | Microwave-Assisted Method (Time / Yield) | Reference |
| Synthesis of Thiazolo[3,2-a]pyrimidines | 24 h / 42-55% | 8 min / 69-88% | nih.gov |
| Synthesis of various Thiazolopyrimidines | N/A (Longer times) / Lower yields | N/A (Shorter times) / Yields increased by 17-23% | nih.gov |
Solid-Phase Synthesis Techniques
Solid-phase synthesis is a highly efficient technique for the production of compound libraries, which is particularly valuable in drug discovery. mdpi.com In this method, the starting material is attached to an insoluble polymer support (resin), and reagents are passed over it in solution. Excess reagents and byproducts are easily washed away, simplifying purification. nih.govyoutube.com
This technique has been effectively used to construct libraries of related heterocyclic systems, such as thiazolo[4,5-d]pyrimidine (B1250722) derivatives. mdpi.comnih.gov In one study, a library of 57 different thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives was generated with high per-step yields ranging from 65% to 97%. mdpi.com Another application involved a six-step solid-phase synthesis to create a library of 36 thiazolo[4,5-d]pyrimidine derivatives, with average yields between 63% and 93%. nih.gov The synthesis often begins with a functionalized resin, such as Merrifield resin, which is then built upon in a stepwise fashion to create the final heterocyclic product before it is cleaved from the solid support. nih.govrsc.org
Chemical Reactivity and Transformations of 7 Methylthiazolo 4,5 B Pyridin 2 Amine and Its Derivatives
Reactivity of the Amino Group
The exocyclic amino group at the C-2 position is a key site for nucleophilic reactions, allowing for extensive derivatization. Its reactivity is a cornerstone for building more complex molecules from the core scaffold.
The 2-amino group exhibits strong nucleophilic character, readily participating in reactions with various electrophiles. This has been demonstrated in the synthesis of related thiazolopyridine derivatives, where the amino group is acylated to form amides and ureas. For instance, in the synthesis of a library of thiazolo[5,4-b]pyridine (B1319707) derivatives, which are isomeric to the title compound, the amino group was successfully coupled with carboxylic acids using the peptide coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov This reaction proceeds under standard conditions to afford the corresponding amides in moderate to good yields.
Furthermore, the reaction of the amino moiety with isocyanates provides a straightforward route to urea (B33335) derivatives. The reaction of a Boc-protected aminothiazolopyridine intermediate with 3-(trifluoromethyl)phenyl isocyanate, followed by deprotection, yields the target urea, showcasing another facet of the amino group's nucleophilicity. nih.gov While specific examples of sulfonylation on this exact scaffold are not prevalent in the reviewed literature, the demonstrated reactivity in acylation suggests that reactions with sulfonyl chlorides would proceed under appropriate basic conditions to yield the corresponding sulfonamides.
Table 1: Examples of Amino Group Derivatization on a Related Thiazolopyridine Scaffold
| Starting Material Isomer | Reagent | Product Type | Reference |
|---|---|---|---|
| Boc-protected aminothiazolo[5,4-b]pyridine | Various Carboxylic Acids / HATU | Amide | nih.gov |
The amino group is an active participant in condensation and multicomponent reactions, which are powerful tools for rapidly building molecular complexity. Research on related 2-aminothiazole (B372263) systems demonstrates their utility in such transformations. For example, a three-component condensation involving a 2-aminothiazole derivative, various aldehydes, and Meldrum's acid has been used to construct fused pyridin-5-ones. dmed.org.ua The reaction proceeds efficiently with a catalytic amount of N-methylmorpholine. dmed.org.ua
Another documented multicomponent reaction involves the condensation of a 2-aminothiazole derivative, an aldehyde (like furfural (B47365) or salicylic (B10762653) aldehyde), and malononitrile (B47326). dmed.org.ua These examples, while not performed on 7-methylthiazolo[4,5-b]pyridin-2-amine itself, highlight the potential of its 2-amino group to react with carbonyl compounds and activated methylene (B1212753) species to form new heterocyclic rings, such as in the Friedländer annulation to build the pyridine (B92270) portion of the scaffold. researchgate.net
Reactions of the Pyridine Moiety
The pyridine ring in the thiazolo[4,5-b]pyridine (B1357651) scaffold is generally electron-deficient due to the electronegativity of the ring nitrogen. This characteristic governs its reactivity towards electrophiles, its behavior under oxidative or reductive conditions, and its amenability to modern C-H functionalization techniques.
Direct electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging. The nitrogen atom deactivates the ring towards electrophilic attack and can be readily protonated or complexed by Lewis acids under typical EAS conditions (e.g., nitration or Friedel-Crafts reactions), further increasing this deactivation. When substitution does occur, it is directed away from the nitrogen-containing part of the ring, favoring the C-5 position in the thiazolo[4,5-b]pyridine system.
Strategies to overcome the low reactivity of pyridines often involve pre-activation, such as conversion to the corresponding pyridine N-oxide, which is more susceptible to electrophilic attack. nih.gov While direct nitration or halogenation of this compound is not well-documented, studies on other pyridine systems show that harsh conditions, such as fuming nitric acid and sulfuric acid at high temperatures, are often required, typically resulting in low yields of the 3-substituted product (corresponding to C-5 in the title compound). chemrxiv.org Milder nitration conditions using nitric acid in trifluoroacetic anhydride (B1165640) have been applied to various five-membered heterocycles, suggesting a potential alternative approach. semanticscholar.org
The pyridine nitrogen can be oxidized to an N-oxide. This transformation is a common strategy in pyridine chemistry to modify the electronic properties of the ring, often facilitating other reactions. The subsequent reduction of the N-oxide can restore the pyridine ring. nih.gov In a related system, oxidation of a thiazolo[4,5-b]pyridine derivative was achieved using potassium ferricyanide (B76249) in an alkaline medium. dmed.org.ua
The reduction of the pyridine ring to a tetrahydropyridine (B1245486) derivative is also a feasible transformation, although it typically requires forcing conditions. Catalytic hydrogenation using catalysts like platinum, palladium, or rhodium on a carbon support can achieve this, but the aromaticity of the pyridine ring makes it more resistant to reduction than a simple benzene (B151609) ring. The existence of related tetrahydrothiazolopyridine compounds, such as 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, confirms that the reduction of the pyridine portion of the scaffold is synthetically accessible. nih.gov
Modern cross-coupling and C-H activation methods offer powerful alternatives to classical EAS for functionalizing the pyridine ring. These methods provide access to a wide range of substituted derivatives that are otherwise difficult to synthesize.
Direct arylation of pyridines has been achieved using rhodium(I) catalysis, with studies indicating that the presence of a substituent at the C-2 position is crucial for reactivity, a condition met by the thiazolo[4,5-b]pyridine scaffold. osti.gov Palladium-catalyzed reactions are also widely used. For instance, the Suzuki cross-coupling reaction of a bromo-substituted thiazolopyridine with a boronic acid ester has been used to install aryl groups onto the pyridine ring. nih.gov
Other synthetic strategies build the substituted pyridine ring onto a pre-existing thiazole (B1198619). The Friedländer annulation, which involves the condensation of a 2-amino-3-cyanothiazole with a ketone, is a key method for constructing 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridines. researchgate.net This highlights how functionalization at the pyridine C-H positions (or their precursors) is integral to the synthesis of complex derivatives of this scaffold.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) |
| 3-(Trifluoromethyl)phenyl isocyanate |
| N-methylmorpholine |
| Meldrum's acid |
| Malononitrile |
| Furfural |
| Salicylic aldehyde |
| Pyridine N-oxide |
| Potassium ferricyanide |
Transformations Involving the Thiazole Ring
Ring-Closing Reactions (Synthesis)
The formation of the thiazolo[4,5-b]pyridine scaffold is a key ring-closing transformation. A multitude of synthetic strategies have been developed, often employing multi-component or domino reactions that efficiently construct the fused heterocyclic system from simpler precursors.
One prominent method involves the reaction of 2-chloro-3-nitropyridines with 1,3-(S,N)-binucleophiles, such as triazole-5-thiols. This process proceeds through a sequence of a nucleophilic substitution of the chlorine atom, a Smiles rearrangement, and a subsequent nucleophilic substitution of the nitro group to yield fused thiazolo[4,5-b]pyridine systems. wikipedia.org
Another versatile approach is the domino reaction involving cyanoacetamide, isothiocyanates (or carbon disulfide), and ethyl 4-chloroacetoacetate. sci-hub.seepa.gov This sequence proceeds through an initial S-alkylation (SN2), followed by intramolecular Thorpe–Ziegler and Thorpe–Guareschi cyclizations to build the functionalized thiazolo[4,5-b]pyridine core. sci-hub.seepa.govresearchgate.net For instance, reacting a pre-formed salt from cyanoacetamide and carbon disulfide with ethyl 4-chloroacetoacetate leads to a di-potassium salt intermediate, which can then be acidified and alkylated to produce various 2-(R-thio)-thiazolo[4,5-b]pyridinones. sci-hub.se
The Friedländer annulation is another powerful tool for constructing the pyridine portion of the ring system onto a pre-existing thiazole. In a solid-phase synthesis approach, a resin-bound 4-aminothiazole derivative can be reacted with various ketones under microwave irradiation to yield the desired 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridines. acs.org
Ring-Opening Reactions
While ring-closing reactions to form the stable thiazolo[4,5-b]pyridine system are common, the cleavage of the thiazole ring is less frequently observed but can occur under specific conditions. Reductive cleavage of thiazole rings has been reported using sodium in liquid ammonia (B1221849). researchgate.net The course of these reactions, yielding substituted propenethiolates, is highly dependent on the nature of the substituent at the C2-position (e.g., amino, hydroxy, mercapto). researchgate.net For example, the reductive cleavage of the C-S bond in related 1,3-thiazines with sodium in liquid ammonia affords alkenyl dithiocarbamates or thioureas. researchgate.net
Oxidative ring-opening of benzothiazole (B30560) derivatives, a related fused system, to acylamidobenzene sulfonate esters has also been demonstrated, suggesting that the thiazole ring in thiazolopyridines could potentially be opened under specific oxidative conditions. researchgate.net In some instances, the thiazole ring can decompose during reactions with strong nucleophiles; for example, 5-nitrothiazole (B1205993) rapidly decomposes upon reaction with sodium methoxide (B1231860) in DMSO, indicating a ring-opening pathway. sciepub.com
The sulfur atom in the thiazole ring is a key site for reactivity, most notably undergoing oxidation. The oxidation state of the sulfur can be controlled to form either the corresponding sulfoxide (B87167) or sulfone, which significantly alters the electronic properties and steric profile of the molecule.
In a solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives, a crucial step involves the oxidation of the sulfide (B99878) linkage at the 2-position to a sulfone. acs.org This transformation is typically achieved using a potent oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) in a solvent such as dichloromethane (B109758) (CH₂Cl₂). acs.org The resulting sulfone group is an excellent leaving group, enabling subsequent nucleophilic desulfonative substitution to introduce a variety of amine-based substituents at the C2-position. acs.org This two-step sequence of oxidation followed by substitution provides a powerful method for diversifying the thiazolo[4,5-b]pyridine scaffold. acs.org
| Reactant (Sulfur Moiety) | Oxidizing Agent | Product (Sulfur Moiety) | Reference |
| 2-(Alkylthio)thiazolo[4,5-b]pyridine | m-CPBA | 2-(Alkylsulfonyl)thiazolo[4,5-b]pyridine | acs.org |
Selected Reaction Mechanisms and Pathways
The functionalization of the this compound core and its derivatives is often governed by well-established reaction mechanisms common to heterocyclic chemistry.
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction involving the condensation of an active methylene compound with a carbonyl group, typically an aldehyde or ketone. sciepub.com This reaction is highly valuable for synthesizing α,β-unsaturated compounds and can be applied to heterocyclic systems.
While direct examples on this compound are not prevalent, studies on closely related structures demonstrate the utility of this reaction. For instance, the Knoevenagel condensation between 2-methyl-thiazolo[4,5-b]pyrazines and various aldehydes proceeds smoothly to form olefinic products. researchgate.net This indicates that the methyl group at the C2 position of a thiazole ring fused to a second nitrogen-containing heterocycle is sufficiently activated for this transformation.
Furthermore, the Knoevenagel condensation has been integrated into domino reaction sequences for the synthesis of complex heterocyclic systems. A Knoevenagel reaction followed by a Michael addition and a hetero-Thorpe–Ziegler domino reaction has been used to synthesize pyrano[2,3-d]thiazolo[4,5-b]pyridines from thiazolo[4,5-b]pyridine precursors. sci-hub.seepa.govresearchgate.net In this sequence, the thiazolo[4,5-b]pyridine derivative first undergoes a Knoevenagel condensation with an aldehyde, and the resulting product is then intercepted by a Michael donor like malononitrile to build a more complex, fused ring system. sci-hub.seepa.gov
| Active Methylene Compound | Carbonyl Compound | Product Type | Reference |
| 2-Methyl-thiazolo[4,5-b]pyrazine | Aromatic/Aliphatic Aldehydes | 2-Styryl-thiazolo[4,5-b]pyrazine | researchgate.net |
| Thiazolo[4,5-b]pyridine derivative & Malononitrile | Aldehyde | Pyrano[2,3-d]thiazolo[4,5-b]pyridine | sci-hub.seepa.gov |
Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of the thiazolopyridine ring system, particularly when it is substituted with a good leaving group, such as a halogen. youtube.comyoutube.com The reaction is analogous to nucleophilic acyl substitution, proceeding via a two-step addition-elimination mechanism. youtube.com
The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. This effect is most pronounced at the positions ortho (C2, C6) and para (C4) to the ring nitrogen. youtube.comyoutube.com When a halogen is present at the C2-position of the thiazolo[4,5-b]pyridine ring, it is susceptible to displacement by a wide range of nucleophiles. chemrxiv.orgsci-hub.se
The mechanism involves:
Addition: The nucleophile attacks the carbon atom bearing the halogen, breaking the aromaticity of the pyridine ring and forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com The electron-withdrawing nitrogen atom of the pyridine ring is crucial for stabilizing this intermediate by delocalizing the negative charge. youtube.comyoutube.com
Elimination: The aromaticity is restored by the expulsion of the halide leaving group, resulting in the net substitution product. youtube.comyoutube.com
This pathway is highly effective for introducing sulfur, oxygen, and nitrogen nucleophiles onto the ring. sci-hub.sersc.org For example, 2-chloropyridines react with various nucleophiles, and the reactivity can be enhanced by microwave irradiation. sci-hub.se The reaction of 2-halopyridines with sulfur nucleophiles like sodium thiophenoxide (PhSNa) or oxygen nucleophiles like benzyl (B1604629) alcohol can proceed in high yields. sci-hub.se In the context of isothiazolo[4,5-b]pyridines, a related isomer, 3,6-dibromo derivatives readily undergo SNAr with various N-nucleophiles, with substitution occurring selectively at the 3-position. rsc.org
The reactivity of halogens in SNAr on pyridines can depend on the nucleophile. For sulfur nucleophiles, the reactivity order is often I > Br > Cl > F, suggesting that the breaking of the carbon-halogen bond is rate-influencing. sci-hub.se However, for hard nucleophiles like alkoxides, the order can be reversed (F > Cl > Br > I), indicating that the initial attack of the nucleophile is the rate-determining step, favored by the high electronegativity of fluorine. sci-hub.se
| Halogenated Substrate | Nucleophile | Product | Reference |
| 2-Chloropyridine | Sodium Methoxide | 2-Methoxypyridine | youtube.com |
| 2-Iodopyridine | Sodium Thiophenoxide | 2-Phenylthiopyridine | sci-hub.se |
| 3,6-Dibromoisothiazolo[4,5-b]pyridine | Morpholine | 3-Morpholinoisothiazolo[4,5-b]pyridine | rsc.org |
| 2-Chloro-1-(1-ethoxyvinyl)pyridinium | Thiols/Thiolates | 2-Thiopyridines | chemrxiv.org |
Derivatization Strategies and Structure Reactivity Relationships Within the 7 Methylthiazolo 4,5 B Pyridin 2 Amine Scaffold
Positional Isomerism and Substituent Effects on Reactivity
The reactivity of the 7-methylthiazolo[4,5-b]pyridin-2-amine scaffold is intricately linked to the position of the methyl group and the electronic nature of other substituents on the bicyclic ring system. The pyridine (B92270) ring, being electron-deficient, influences the reactivity of the fused thiazole (B1198619) ring.
The position of the methyl group, an electron-donating group, can influence the regioselectivity of further chemical transformations. For instance, the methyl group at the 7-position can enhance the electron density of the pyridine ring, potentially affecting the acidity of the 2-amino group and the susceptibility of the pyridine ring to nucleophilic attack. In contrast, a methyl group at the 5- or 6-position would exert different electronic effects, thereby altering the reactivity profile of the molecule.
Substituents on the pyridine ring significantly modulate the reactivity of the entire scaffold. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or amino (-NH2) groups increase the electron density of the ring system, making it more susceptible to electrophilic attack and potentially less reactive towards nucleophiles. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO2) or cyano (-CN) groups decrease the electron density, deactivating the ring towards electrophilic substitution but activating it for nucleophilic aromatic substitution.
Synthetic Access to Substituted Derivatives
A variety of synthetic methodologies have been developed to access substituted derivatives of the this compound scaffold, enabling the exploration of its chemical space for various applications.
Introduction of Aryl and Heteroaryl Groups
Palladium-catalyzed cross-coupling reactions are powerful tools for introducing aryl and heteroaryl moieties onto the thiazolo[4,5-b]pyridine (B1357651) core. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a widely used method. mdpi.comnih.govresearchgate.netmdpi.com For instance, a bromo-substituted this compound can be coupled with a variety of aryl or heteroaryl boronic acids or their esters to furnish the corresponding biaryl compounds. The choice of catalyst, ligand, and base is crucial for achieving high yields and tolerating a range of functional groups. mdpi.comnih.govmdpi.com
The Buchwald-Hartwig amination is another key palladium-catalyzed reaction that allows for the formation of C-N bonds, enabling the introduction of aryl and heteroaryl amines at various positions on the scaffold. researchgate.net This reaction typically involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. researchgate.netdmed.org.ua
Multicomponent reactions also provide an efficient pathway to highly substituted thiazolo[4,5-b]pyridines, including those bearing aryl and heteroaryl groups. bsphs.org These reactions allow for the construction of the heterocyclic core and the introduction of substituents in a single synthetic operation.
| Reaction Type | Reactants | Key Reagents | Product Type | Reference(s) |
| Suzuki-Miyaura Coupling | Halogenated thiazolo[4,5-b]pyridine, Aryl/Heteroaryl boronic acid | Palladium catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) | Aryl/Heteroaryl-substituted thiazolo[4,5-b]pyridine | researchgate.netnih.gov |
| Buchwald-Hartwig Amination | Halogenated thiazolo[4,5-b]pyridine, Aryl/Heteroaryl amine | Palladium catalyst, Ligand (e.g., phosphine-based) | N-Aryl/N-Heteroaryl-substituted thiazolo[4,5-b]pyridine | researchgate.netdmed.org.ua |
| Multicomponent Reaction | 2-Aminothiazole (B372263) derivative, Aldehyde, Active methylene (B1212753) compound | Base or Acid catalyst | Highly substituted thiazolo[4,5-b]pyridine | bsphs.org |
Modification with Aliphatic and Other Functional Groups
The this compound scaffold can be readily modified with a variety of aliphatic and other functional groups. The 2-amino group is a common site for such modifications. Acylation with acyl chlorides or anhydrides can introduce amide functionalities. dmed.org.ua Alkylation of the amino group can be achieved using alkyl halides, although regioselectivity can be a challenge.
The pyridine ring can also be functionalized. For example, if the pyridine ring contains a suitable leaving group, nucleophilic substitution with aliphatic amines or alkoxides can introduce alkylamino or alkoxy groups. The methyl group itself can potentially be a site for functionalization through radical halogenation followed by nucleophilic substitution, although this can be challenging due to the stability of the heterocyclic core.
The synthesis of derivatives such as 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one and 5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one highlights the versatility of synthetic strategies to introduce different functional groups. researchgate.netderpharmachemica.comupi.edu These modifications can involve cyclization reactions and subsequent functional group interconversions. researchgate.netbsphs.orgderpharmachemica.com
| Modification Type | Reaction | Reagents | Functional Group Introduced | Reference(s) |
| Acylation | Amide formation | Acyl chloride, Base | Amide | dmed.org.ua |
| Alkylation | Nucleophilic substitution | Alkyl halide, Base | Alkylamino | bsphs.org |
| Nucleophilic Substitution | SNAr | Aliphatic amine/alkoxide | Alkylamino/Alkoxy | derpharmachemica.com |
| Cyclization | Condensation | α,β-Unsaturated ketones/acids | Fused ring systems | researchgate.net |
Scaffold Hopping Methodologies for Structural Diversification
Scaffold hopping is a computational and synthetic strategy used to identify and create new molecular frameworks with similar biological activities to a known active compound. nih.govnih.gov In the context of this compound, this could involve replacing the thiazolo[4,5-b]pyridine core with other bicyclic or tricyclic systems that mimic its key pharmacophoric features.
For instance, the thiazole ring could be replaced with other five-membered heterocycles like pyrazole (B372694), imidazole, or oxazole, leading to pyrazolo[3,4-b]pyridines, imidazo[4,5-b]pyridines, or oxazolo[4,5-b]pyridines. Similarly, the pyridine ring could be substituted with other six-membered rings such as pyrimidine (B1678525) or pyrazine, resulting in thiazolo[4,5-d]pyrimidines or thiazolo[4,5-b]pyrazines. These bioisosteric replacements can lead to compounds with improved properties such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. nih.govsemanticscholar.org
Computational methods are often employed to design potential new scaffolds that maintain the essential spatial arrangement of key functional groups. nih.gov The synthesis of these new scaffolds often requires the development of novel synthetic routes.
Influence of Substituents on Electronic Properties and Chemical Transformations
The electronic properties of the this compound scaffold are highly sensitive to the nature and position of its substituents. These electronic perturbations, in turn, have a profound impact on the molecule's reactivity in various chemical transformations.
Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the electronic structure of these molecules. jocpr.comresearchgate.net For example, the calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can indicate the molecule's propensity to act as an electron donor or acceptor. The introduction of electron-donating groups will generally raise the HOMO energy, making the molecule more susceptible to oxidation and electrophilic attack. Conversely, electron-withdrawing groups will lower the LUMO energy, making the molecule a better electron acceptor and more reactive towards nucleophiles.
The distribution of electrostatic potential on the molecular surface can also predict sites of electrophilic and nucleophilic attack. Regions of negative potential are likely to be attacked by electrophiles, while regions of positive potential are susceptible to nucleophilic attack.
The influence of substituents on reactivity can be quantitatively assessed through methods like Quantitative Structure-Activity Relationship (QSAR) studies. ijpsdronline.comelsevierpure.comnih.govnih.govmdpi.com While often focused on biological activity, the descriptors used in QSAR models (e.g., electronic, steric, and hydrophobic parameters) can also provide insights into chemical reactivity.
Applications of the 7 Methylthiazolo 4,5 B Pyridin 2 Amine Scaffold in Chemical Sciences and Materials Technology
Building Block in Organic Synthesis
The thiazolo[4,5-b]pyridine (B1357651) framework, including the 7-methyl derivative, is a foundational structure in synthetic organic chemistry. Its reactivity and structural features allow for its use as a precursor in the construction of more elaborate molecules and as a key component in advanced synthetic methodologies.
Precursor for Complex Heterocyclic Architectures
The thiazolo[4,5-b]pyridine core is a valuable starting material for synthesizing a variety of complex heterocyclic systems. The inherent reactivity of the pyridine (B92270) and thiazole (B1198619) rings allows for further functionalization and annulation reactions. For instance, the general class of thiazolopyridines can be synthesized through methods like the [3 + 3]-cyclization of 4-amino-5H-thiazol-2-one with various substrates, leading to diverse derivatives. mdpi.com The amino group at the 2-position of the 7-methylthiazolo[4,5-b]pyridin-2-amine scaffold provides a nucleophilic site that is crucial for building larger, more complex molecular architectures.
Derivatives of the related thiazolo[5,4-c]pyridine (B153566) system have been used to create elaborate tetracyclic structures, such as tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridines, through alkylation-cyclocondensation processes. researchgate.net This demonstrates the utility of the aminothiazolopyridine core as a foundational element for constructing polycyclic compounds with potential biological relevance. The synthesis of these complex molecules often involves a sequence of reactions where the initial thiazolopyridine structure dictates the final architecture. For example, 2-amino-5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine can be reacted with 2-bromo-p-nitroacetophenone to initiate the formation of a fused imidazothiazolopyridine system. researchgate.net Such synthetic pathways highlight the role of the aminothiazolopyridine scaffold as a key intermediate.
The table below summarizes examples of complex heterocyclic systems derived from related aminothiazolopyridine precursors.
| Precursor Scaffold | Reagents | Resulting Complex Architecture | Reference |
| 4-amino-5H-thiazol-2-one | Benzylideneacetones | 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones | mdpi.com |
| 2-Amino-5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | 2-bromo-p-nitroacetophenone | 7-Benzyl-2-(p-nitrophenyl)-5,6,7,8-tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine | researchgate.net |
| 2-Aminothiazol-4(5H)-iminium salts | 1,3-Diketones | Thiazolo[4,5-d]pyridines | researchgate.net |
Components in Multicomponent Reactions and Combinatorial Libraries
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. frontiersin.org The construction of pyridines through MCRs, such as the Hantzsch or Bohlmann-Rahtz syntheses, is a well-established strategy. acsgcipr.org The this compound scaffold, with its multiple functional groups, is an ideal candidate for inclusion in MCRs to generate diverse molecular libraries. The amino group can act as a nucleophilic component, reacting with aldehydes, isocyanides, or other electrophiles to rapidly build molecular complexity. evitachem.com
The use of related heterocyclic building blocks in MCRs to create libraries of biologically active compounds is a common approach in medicinal chemistry. frontiersin.org For example, pyrazolo[3,4-b]pyridine derivatives have been synthesized via MCRs, yielding compounds with significant biological activity. frontiersin.org This strategy allows for the rapid generation of a large number of structurally diverse compounds from a common core, which is essential for screening and drug discovery. The this compound scaffold is well-suited for this approach, enabling the creation of combinatorial libraries of novel thiazolo[4,5-b]pyridine derivatives for various applications.
Development in Materials Science
The unique electronic properties of the thiazolo[4,5-b]pyridine system make it a promising candidate for the development of advanced materials. Its fused aromatic structure can be tailored to create materials with specific electronic and optical characteristics.
Materials with Tailored Electronic Characteristics
The thiazolo[4,5-b]pyridine scaffold is structurally related to other fused nitrogen- and sulfur-containing heterocycles that are known for their applications in materials science. mdpi.com The electronic properties of these systems can be finely tuned by introducing various substituent groups. For the this compound, the methyl group (an electron-donating group) and the amino group can modulate the electron density of the heterocyclic core. This ability to modify the electronic structure is crucial for designing organic semiconductors, components for organic light-emitting diodes (OLEDs), and other electronic devices. The imidazo[4,5-b]pyridine scaffold, a related system, has been studied for its versatile electronic properties, which are key to its functions in various applications. mdpi.com
Contributions to Optical Materials (e.g., Conductivity, Fluorescence)
Thiazole-containing fused heterocyclic systems are frequently investigated for their optical properties, particularly fluorescence. researchgate.net While direct studies on this compound are limited, research on analogous structures like thiazolo[4,5-b]pyrazine and isothiazolo[4,5-b]pyridine derivatives provides significant insights. researchgate.netnih.govresearchgate.net These compounds often exhibit strong fluorescence, with emission properties that can be tuned by altering substituents and the solvent environment (solvatochromism). researchgate.netnih.gov
For example, studies on thiazolo[4,5-b]pyrazine derivatives have shown that introducing electron-donating groups can increase the fluorescence quantum yield. researchgate.net Similarly, research on ester derivatives of isothiazolo[4,5-b]pyridine demonstrated distinct emission spectra in different solvents, indicating their potential as fluorescent probes. nih.govresearchgate.net The fluorescence in these systems arises from π-π* transitions within the conjugated heterocyclic core. The this compound scaffold, with its potential for strong fluorescence, could be utilized in developing fluorescent markers, sensors, and dyes for various technological applications. mdpi.com
The table below details the photophysical properties of some related fluorescent heterocyclic compounds.
| Compound Class | Substituents | Max Emission (nm) | Quantum Yield (Φ) | Reference |
| Isothiazolo[5,4-b]pyridine derivative 1 | Ester | 425 (ethanol) | 0.15 (ethanol) | nih.govresearchgate.net |
| Isothiazolo[5,4-b]pyridine derivative 2 | Ester | 380 (ethanol) | 0.10 (ethanol) | nih.govresearchgate.net |
| Pyrazolo[1,5-a]pyrimidine 4e | 4-MeOPh | - | 0.97 | nih.gov |
| Pyrazolo[1,5-a]pyrimidine 4a | 4-Py | - | 0.01 | nih.gov |
Role in Analytical Chemistry
In analytical chemistry, compounds with specific and detectable properties are essential for developing new analytical methods. The this compound scaffold possesses features that make it a candidate for such applications. Its potential for strong fluorescence, as suggested by related structures, could be harnessed to create sensitive fluorescent probes for detecting metal ions or other analytes. nih.govresearchgate.net Furthermore, the nitrogen and sulfur atoms in the heterocyclic rings can act as coordination sites for metal ions, a property that is fundamental to the design of chemosensors. mdpi.com The development of a library of derivatives from this scaffold could lead to new reagents for various analytical techniques, including chromatography and spectroscopy.
Future Perspectives in 7 Methylthiazolo 4,5 B Pyridin 2 Amine Research
Innovations in Synthetic Methodologies and Process Optimization
The synthesis of the thiazolo[4,5-b]pyridine (B1357651) core is a well-established area, yet it continues to evolve. Future efforts will likely focus on optimizing these processes to be more efficient, cost-effective, and environmentally friendly.
Key areas for innovation include:
Multi-Component Reactions (MCRs): The use of one-pot, multi-component reactions is a growing trend. For instance, the Groebke–Blackburn–Bienaymé (GBB) reaction, an acid-catalyzed condensation of 2-aminoazines, aldehydes, and isonitriles, has been used to create related fused heterocyclic systems. nih.govresearchgate.net Adapting such MCRs for the specific synthesis of 7-Methylthiazolo[4,5-b]pyridin-2-amine could significantly streamline production.
Green Chemistry Approaches: Researchers have already developed environmentally friendly methods for related structures, such as using magnesium oxide as a low-cost, mild, and efficient heterogeneous base catalyst in condensation reactions. dmed.org.ua Future work will likely expand the use of such green catalysts and solvent systems.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to be an efficient method for synthesizing thiazolo[4,5-b]pyridine-2-carbonitriles, reducing reaction times and potentially increasing yields. dmed.org.ua Broader application of this technology is expected.
Novel Catalytic Systems: The use of advanced catalysts, such as copper-catalyzed cascade reactions and palladium-catalyzed Suzuki cross-couplings, has been demonstrated in the synthesis of related thiazolopyridine isomers. dmed.org.uanih.gov Future research will likely explore new and more efficient catalysts to facilitate the construction of the 7-methyl substituted scaffold.
| Synthetic Strategy | Description | Potential Advantage | Reference |
|---|---|---|---|
| Pyridine (B92270) Annulation | Constructing the pyridine ring onto a pre-existing thiazole (B1198619) derivative. | Versatile for creating various substitution patterns on the pyridine ring. | dmed.org.ua |
| Thiazole Annulation | Building the thiazole ring onto a substituted pyridine precursor, such as 2-aminopyridine-3-thiol. | Effective when starting with readily available functionalized pyridines. | dmed.org.ua |
| Multi-Component Condensation | A one-pot reaction involving three or more starting materials to rapidly build molecular complexity. | High efficiency and atom economy; rapid library generation. | dmed.org.uanih.govdmed.org.ua |
| Microwave-Assisted Synthesis | Utilizing microwave energy to accelerate reaction rates. | Reduced reaction times and often improved yields. | dmed.org.ua |
Exploration of Unprecedented Chemical Transformations
The this compound scaffold is not just an endpoint but a starting point for further chemical innovation. The functional groups on the molecule—the amino group, the methyl group, and the heterocyclic rings themselves—offer opportunities for novel chemical transformations.
Future research could explore:
Post-Synthesis Modification: The amino group at the 2-position is a prime site for derivatization. It can undergo reactions to form amides, ureas, or sulfonamides, or it can be used as a handle in transition metal-catalyzed cross-coupling reactions to attach a wide variety of other chemical moieties.
Novel Cyclization Reactions: The core structure could serve as a building block for more complex polycyclic systems. For example, derivatives could be designed to undergo intramolecular cyclization, leading to new, three-dimensional chemical entities. dmed.org.ua The diazotization of ortho-diamino precursors, a method used to create triazolo-fused systems from related furo-pyridines, provides a template for such strategies. nih.govresearchgate.net
Functional Group Interconversion: The chlorine atom in related compounds like 7-Chlorothiazolo[4,5-c]pyridin-2-amine can be readily replaced by various nucleophiles. evitachem.com If a synthetic route to a halogenated precursor of this compound were developed, it would open up a vast chemical space for exploration through nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring's sulfur atom can potentially be oxidized to form the corresponding sulfoxides or sulfones, which would significantly alter the molecule's electronic properties and solubility.
Advanced Computational Modeling for Chemical Discovery and Design
Computational chemistry is an indispensable tool for accelerating drug discovery and chemical design. For this compound and its derivatives, advanced computational modeling offers a path to rapidly predict properties and guide synthetic efforts.
Future directions in this area include:
Molecular Docking: This technique is already used to study how similar thiazolopyridine derivatives bind to biological targets like protein kinases. nih.govmdpi.com Future studies will undoubtedly use docking to screen virtual libraries of this compound derivatives against a wide range of proteins, identifying promising candidates for synthesis and biological testing.
Density Functional Theory (DFT): DFT calculations can be used to investigate the geometric and electronic properties of molecules. nih.gov This allows for a deep understanding of the compound's reactivity, stability, and spectroscopic characteristics, aiding in the design of new reactions and the interpretation of experimental data.
Quantitative Structure-Activity Relationship (QSAR): As more data on the biological activities of thiazolo[4,5-b]pyridine derivatives become available, QSAR models can be developed to correlate specific structural features with activity. This will enable the rational design of new compounds with enhanced potency and selectivity.
ADME/Tox Prediction: In silico tools are crucial for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new chemical entities. mdpi.comresearchgate.net Applying these models early in the design phase for derivatives of this compound can help prioritize compounds with favorable drug-like properties and reduce late-stage failures.
| Computational Method | Application in Thiazolopyridine Research | Future Goal | Reference |
|---|---|---|---|
| Molecular Docking | Predicting binding modes and energies with protein targets (e.g., MurD, DNA gyrase, c-KIT). | High-throughput virtual screening for new biological targets. | nih.govmdpi.com |
| DFT Calculations | Investigating geometric properties and electronic structure. | Predicting reaction mechanisms and designing novel transformations. | nih.gov |
| ADME Prediction | Assessing drug-like parameters and pharmacokinetic properties. | Designing derivatives with optimized bioavailability and safety profiles. | mdpi.comresearchgate.net |
| Collision Cross Section (CCS) Prediction | Predicting the shape and size of ions in mass spectrometry. | Assisting in the identification and characterization of novel derivatives. | uni.lu |
Expansion into Novel Material Applications and Technologies
While much of the focus on thiazolopyridine derivatives has been in medicinal chemistry, their unique electronic and structural properties make them attractive candidates for material science applications. nih.gov This remains a largely unexplored frontier for this compound.
Potential future applications include:
Organic Electronics: Fused aromatic heterocyclic systems are often fluorescent and can possess interesting semiconductor properties. Derivatives of this compound could be investigated as components in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).
Functional Polymers: The compound could be functionalized with polymerizable groups and incorporated into polymers. This could lead to materials with novel thermal, electronic, or optical properties, or polymers with metal-chelating capabilities.
Ligands for Metal Complexes: The nitrogen and sulfur atoms in the thiazolopyridine core are excellent coordination sites for metal ions. The compound and its derivatives could serve as ligands for creating metal-organic frameworks (MOFs) or coordination complexes with interesting catalytic, magnetic, or photoluminescent properties.
This expansion into material science represents a significant opportunity to find new value and utility for this versatile class of compounds, moving beyond the traditional focus on biological activity.
Q & A
Q. What are the common synthetic routes for 7-Methylthiazolo[4,5-b]pyridin-2-amine, and how do reaction conditions influence yield and purity?
The synthesis typically involves cyclization reactions using precursors like substituted pyridines or thiazoles. For example, analogous thiazolopyridine derivatives are synthesized via refluxing benzylideneacetone with thiazol-2-one derivatives in glacial acetic acid, followed by crystallization . Phase-transfer catalysis (e.g., solid-liquid systems) is another method, as seen in related imidazo[4,5-b]pyridine syntheses, where solvents like DMF and catalysts such as p-toluenesulfonic acid are critical for regioselectivity . Optimization requires monitoring reaction progress via TLC and adjusting temperature, solvent polarity, and catalyst loading.
Q. How can researchers characterize the structural and electronic properties of this compound?
Advanced techniques include:
- NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm regiochemistry and substituent positions.
- X-ray crystallography for absolute configuration determination, especially if chiral centers are present (e.g., in tetrahydro derivatives) .
- DFT calculations to map electron density distributions and predict reactive sites. Computational tools like Gaussian or ORCA are used to correlate experimental data (e.g., IR stretching frequencies) with theoretical models .
Q. What stability challenges arise during storage of this compound, and how can they be mitigated?
Thiazolopyridines are prone to oxidation and hydrolysis under ambient conditions. Stability studies under varying pH, humidity, and temperature (e.g., accelerated aging at 40°C/75% RH) are recommended. Use inert atmospheres (N₂/Ar) for long-term storage and lyophilization for hygroscopic samples .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data for this compound?
Contradictions often stem from impurities or unoptimized reaction pathways. Strategies include:
- HPLC-MS purity profiling to identify byproducts (e.g., ring-opened derivatives or dimerization products) .
- Design of Experiments (DoE) to systematically evaluate variables (e.g., solvent, temperature, stoichiometry) and identify critical factors affecting yield .
- Comparative bioassays using standardized protocols (e.g., MIC testing for antimicrobial activity) to control for experimental variability .
Q. What computational methods are suitable for predicting the reactivity and binding affinity of this compound in drug discovery?
- Molecular docking (AutoDock/Vina) to screen against target proteins (e.g., kinase enzymes), using crystal structures from the PDB .
- MD simulations (GROMACS/NAMD) to assess binding stability and conformational dynamics over time.
- QSAR models to correlate structural features (e.g., logP, polar surface area) with observed biological activity .
Q. How can researchers optimize reaction pathways to minimize hazardous byproducts during scale-up?
- Green chemistry principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Flow chemistry systems to enhance heat/mass transfer and reduce waste generation.
- In situ monitoring (e.g., FTIR/Raman probes) to detect intermediates and adjust conditions in real time .
Q. What strategies are effective for elucidating the mechanism of action in biological assays (e.g., antimicrobial or anticancer)?
- Metabolomic profiling (LC-MS/MS) to identify cellular pathway disruptions (e.g., folate biosynthesis inhibition).
- Gene knockout studies in model organisms (e.g., E. coli or S. cerevisiae) to pinpoint molecular targets .
- Fluorescence labeling (e.g., BODIPY tags) to track cellular uptake and sublocalization .
Methodological Resources
- Experimental Design : Utilize factorial designs (full or fractional) to efficiently explore multi-variable interactions .
- Data Analysis : Apply multivariate statistics (PCA, PLS) to disentangle complex datasets, especially when reconciling conflicting results .
- Safety Protocols : Adhere to institutional chemical hygiene plans, including 100% compliance with safety exams before experimental work .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
